Polyoxyethylene (12) glyceryl laurate
Description
Contextualization within Surfactant Chemistry and Glyceride Esters
From a chemical standpoint, Polyoxyethylene (12) glyceryl laurate is classified as a nonionic surfactant. google.com Its molecular architecture consists of two distinct regions: a hydrophilic (water-loving) polyoxyethylene head and a lipophilic (oil-loving) tail derived from glyceryl laurate. cosmileeurope.eu This amphiphilic nature allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, enabling the formation of stable emulsions. cosmileeurope.eucosmeticsinfo.org
It is also categorized as a glyceride ester. Glyceryl laurate itself is the monoester of glycerin and lauric acid, a fatty acid commonly sourced from coconut oil. cosmeticsinfo.orgspecialchem.com The synthesis of this compound involves reacting glyceryl laurate with ethylene (B1197577) oxide, which attaches the hydrophilic PEG chains. cosmileeurope.eugoogle.com This process results in a molecule that combines the properties of both glycerides and polyethylene (B3416737) glycols, making it a versatile emulsifier and solubilizing agent. cosmileeurope.eu
| Property | Description |
| Chemical Class | Nonionic Surfactant, Polyol-based Surfactant google.com |
| Parent Compounds | Glycerol (B35011), Lauric Acid, Ethylene Oxide cosmileeurope.eugoogle.comcosmeticsinfo.org |
| Key Structural Features | Hydrophilic Polyoxyethylene Chain, Lipophilic Glyceryl Laurate Moiety cosmileeurope.eu |
| Primary Function | Emulsifying Agent, Surfactant cosmileeurope.eucosmeticsinfo.orgspecialchem.com |
Significance in Advanced Materials Science and Formulation Studies
The emulsifying and stabilizing properties of this compound are of particular interest in advanced materials science and formulation studies. It plays a crucial role in the creation of colloidal systems like microemulsions and nanoemulsions. researchgate.net These systems are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes in the nanometer range. researchgate.net
In academic research, the compound is studied for its ability to form and stabilize these nanostructures, which are investigated as potential vehicles for drug delivery. researchgate.net By encapsulating lipophilic (poorly water-soluble) drugs within the oil phase of a microemulsion, their solubility and absorption can be enhanced. researchgate.net Studies have investigated the phase behavior of systems containing PEGylated glycerides, cosurfactants, oil, and water to optimize formulations for stability and efficacy. nih.gov The efficiency of these surfactants is often evaluated by their ability to solubilize both oil and water phases, a critical factor in creating balanced microemulsions. nih.gov
| Formulation Type | Role of this compound | Research Focus |
| Microemulsions | Primary Surfactant/Emulsifier | Formation of stable, single-phase systems for enhanced solubilization. researchgate.netnih.gov |
| Nanoemulsions | Emulsifier and Stabilizer | Production of nano-sized particle dispersions for various delivery systems. researchgate.net |
| Cosmetic Formulations | Solubilizer, Emulsifier, Consistency Enhancer | Used in creams, lotions, and toners to create stable and aesthetically pleasing products. cosmileeurope.eu |
Overview of Key Academic Research Trajectories
Academic research involving this compound and related compounds follows several key trajectories.
Synthesis and Characterization : A significant area of research focuses on the synthesis and characterization of polyoxyethylene glyceryl esters. google.com Studies explore optimal reaction conditions, catalysts, and purification methods to produce esters with desired properties and yields. google.comresearchgate.net Characterization techniques are employed to confirm the chemical structure and purity of the synthesized compounds. nih.gov
Microemulsion-Based Drug Delivery : A major application driving research is the use of these surfactants in pharmaceutical formulations. nih.gov Academic studies extensively explore the formation of microemulsions using PEGylated glycerides to enhance the delivery of poorly soluble drugs. researchgate.net This research investigates the influence of different oils and cosurfactants on the phase behavior and solubilization capacity of these systems. nih.gov
Comparative Surfactant Studies : Recent research trends include the comparison of PEG-based surfactants with alternatives derived from renewable resources, such as polyglyceryl fatty acid esters (PGFEs). nih.govmdpi.com These studies evaluate and contrast properties like emulsifying efficiency and irritation potential, driven by a demand for more sustainable and biocompatible ingredients. nih.govmdpi.com For instance, the toxicity of polyoxyethylene glycerol esters (PGEs) has been evaluated in aquatic systems to understand their environmental impact, with findings showing that toxicity can vary with the length of the ethylene oxide chain. nih.gov
Properties
IUPAC Name |
2,3-bis(2-hydroxyethoxy)propyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-19(22)25-17-18(24-15-13-21)16-23-14-12-20/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPKXDBWNXBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866188 | |
| Record name | 2,3-Bis(2-hydroxyethoxy)propyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51248-32-9 | |
| Record name | PEG-12 Glyceryl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051248329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with 1,2,3-propanetriol monododecanoate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Reaction Engineering
Established Synthesis Routes
Conventional chemical synthesis of Polyoxyethylene (12) glyceryl laurate can be approached through several pathways, each involving the core reactions of ethoxylation and esterification or transesterification. The sequence of these reactions dictates the primary manufacturing process.
Ethoxylation is the fundamental process for creating the hydrophilic polyoxyethylene (PEG) chain. wikipedia.org This chemical reaction involves the addition of ethylene (B1197577) oxide to a substrate, in this case, either glycerol (B35011) or glyceryl laurate. wikipedia.orgcosmileeurope.eu The number "12" in the compound's name signifies the average number of repeating oxyethylene units (–CH2–CH2–O–) in the PEG chain. cosmileeurope.eu
The process is typically conducted at elevated temperatures, often around 180°C, and under pressure (1-2 bar), using an alkaline catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org The reaction propagates as ethylene oxide molecules sequentially add to the substrate, forming the polyether chain until the desired average length is achieved. cir-safety.org An alternative approach involves using acidic catalysts, where the oxyethylene group is inserted into the ester bond itself. frontiersin.org
The integration of the lauric acid (the fatty acid component) and the glycerol backbone is accomplished via esterification or transesterification. These reactions can be performed either before or after the ethoxylation step.
Esterification : This involves the direct reaction of a carboxylic acid with an alcohol to form an ester. In one pathway, glycerol is first ethoxylated to form a glycerol polyoxyethylene ether (glycereth). This intermediate is then reacted with lauric acid in a dehydration condensation reaction, often catalyzed by an acid like p-Toluenesulfonic Acid at temperatures around 170-180°C, to yield the final product. google.com Conversely, glycerol and lauric acid can first be reacted to form glyceryl laurate, which is subsequently ethoxylated. venus-goa.comresearchgate.net
Transesterification : This process involves the exchange of the organic group of an ester with the organic group of an alcohol. A common industrial route uses fatty acid methyl esters, such as methyl laurate, which react with polyethylene (B3416737) glycol in the presence of an alkaline catalyst (e.g., sodium alkoxide or alkali metal hydroxide). google.comresearchgate.net This method can be advantageous due to lower reaction temperatures (70-160°C) and high conversion efficiency. google.com The reaction is typically driven to completion by removing the methanol (B129727) byproduct under vacuum. researchgate.net
An alternative synthesis method involves the partial alcoholysis of triglycerides. In this approach, a triglyceride oil is heated with a polyethylene glycol at high temperatures (e.g., 205-225°C) in the presence of a catalyst like lime or caustic soda. google.com This reaction, also a form of transesterification, results in a complex mixture of unreacted triglyceride, mono- and diglycerides, and the desired mono- and diesters of the polyethylene glycol. google.com This route effectively repartitions the fatty acids of the triglyceride onto the polyethylene glycol backbone. google.com
Table 1: Comparison of Established Chemical Synthesis Routes
| Synthesis Route | Reactants | Catalyst | Typical Conditions | Key Characteristics |
|---|---|---|---|---|
| Esterification of Ethoxylated Glycerol | Glycerol Polyoxyethylene Ether, Lauric Acid | Acid (e.g., p-Toluenesulfonic Acid) | 170-180°C; Dehydration | Direct formation of the final ester from pre-formed hydrophilic chain. google.com |
| Ethoxylation of Glyceryl Laurate | Glyceryl Laurate, Ethylene Oxide | Alkaline (e.g., KOH) | ~120-180°C; High Pressure | Builds the PEG chain onto the pre-formed monoester. wikipedia.orgresearchgate.net |
| Transesterification | Methyl Laurate, Polyethylene Glycol | Alkaline (e.g., Sodium Methoxide) | 70-160°C; Vacuum | High conversion; avoids water as a byproduct, instead removing methanol. google.comresearchgate.net |
| Partial Alcoholysis | Triglyceride, Polyethylene Glycol | Base (e.g., Caustic Soda) | 205-225°C | Produces a complex mixture of partial esters; re-partitions fatty acids. google.com |
Enzymatic Synthesis Research
Driven by the principles of green chemistry, enzymatic synthesis offers a milder and more selective alternative to conventional chemical routes. These methods typically employ lipases to catalyze esterification under less energy-intensive conditions.
Lipases are widely used for the enzymatic synthesis of esters due to their high efficiency and selectivity under mild conditions. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are particularly favored as they can be easily separated from the reaction mixture and reused. researchgate.netnih.gov
The enzymatic reaction can proceed via direct esterification of glycerol or its ethoxylates with lauric acid, or through transesterification using a laurate ester like methyl laurate or vinyl laurate. researchgate.netnih.gov The use of enzymes allows for high regioselectivity, often favoring esterification at the primary hydroxyl groups of polyols like glycerol or sugars. nih.gov This selectivity reduces the formation of unwanted byproducts compared to chemical catalysis. mdpi.com Research has demonstrated the successful synthesis of various polyglycerol and sugar esters using lipase-catalyzed systems, achieving high conversion rates. researchgate.netresearchgate.netnih.gov
A significant advancement in enzymatic ester synthesis is the development of solvent-free reaction systems. nih.govfkit.hr These strategies offer numerous advantages, including higher substrate concentrations, increased volumetric productivity, and the elimination of costly and environmentally harmful organic solvents. project-incite.eu
However, solvent-free systems present unique engineering challenges. The high viscosity of the reactant mixture, especially with polyols like glycerol, can impede mass transfer. researchgate.net Furthermore, the water produced during esterification can inhibit enzyme activity and shift the reaction equilibrium away from the product. fkit.hr To overcome these issues, researchers have investigated various strategies, including the use of molecular sieves to adsorb water in situ or continuous water removal by nitrogen flushing or pervaporation. researchgate.netfkit.hrproject-incite.eu Studies on the solvent-free synthesis of polyglyceryl-10 laurate and other laurate esters have shown that complete fatty acid conversion can be achieved by effectively managing water removal. researchgate.netnih.gov
Table 2: Research Findings in Enzymatic Synthesis of Lauric Acid Esters
| Study Focus | Lipase Used | Substrates | System | Key Findings & Conditions |
|---|---|---|---|---|
| Polyglycerol-10 Laurate Synthesis | Novozym 435 (Candida antarctica) | Decaglycerol, Methyl Laurate | Solvent-based | Optimal conditions: 65°C, 4.5 h reaction time, 84.4% conversion of methyl laurate. researchgate.net |
| Solvent-Free Polyglycerol-10 Ester Synthesis | Novozym 435 (Candida antarctica) | Polyglycerol-10, Lauric Acid | Solvent-free with N₂ flushing | Complete fatty acid conversion achieved by effective water removal; reaction at 65°C. researchgate.netfkit.hr |
| Solvent-Free Mixed Laurate Esters | Immobilized Lipase | Lauric Acid, Glycerol, Erythorbyl Laurate | Solvent-free, two-step | 99.52% conversion of lauric acid to produce a mixture of glyceryl and erythorbyl laurates. nih.gov |
| Solvent-Free Glyceryl Laurate | Lipozyme IM20 | Glycerol, Lauric Acid | Solvent-free | Excess glycerol favored the synthesis, achieving molar conversions >94%. researchgate.net |
| PEG Esters of Hydroxy Acid | Rhizomucor miehei Lipase | Polyethylene Glycol, Castor Oil Fatty Acid | Low pressure (2 mm Hg) | Conversion of PEG to esters was 86-94% at 60°C. researchgate.net |
Control of Molecular Architecture and Compositional Homogeneity
The precise structure of this compound, a product of the ethoxylation and esterification of glycerol and lauric acid, is critical to its function as a surfactant and emulsifier. Achieving a consistent molecular architecture, specifically the distribution of polyoxyethylene chain lengths and the ratio of mono- to diesters, is a primary goal of its synthesis.
Regulation of Polyoxyethylene Chain Length Distribution
The "12" in this compound signifies an average of twelve ethylene oxide (EO) units per molecule. However, the ethoxylation process inherently produces a distribution of chain lengths. Controlling this distribution to be narrow and centered around the target value is a key aspect of reaction engineering.
The distribution of polyoxyethylene chain lengths is significantly influenced by the type of catalyst used in the ethoxylation reaction. Conventional base catalysts, such as sodium hydroxide or potassium hydroxide, typically result in a broad, Poisson-like distribution of ethoxylates. In contrast, specialized catalysts can achieve a narrow-range ethoxylation (NRE) . These catalysts, which can include certain layered double hydroxides or modified acid catalysts, promote a more controlled addition of ethylene oxide units, leading to a product with a more uniform chain length and lower amounts of unreacted starting material and high-molecular-weight tails. The use of such catalysts is crucial for producing a more defined and consistent this compound.
The reaction conditions also play a vital role. Temperature and pressure during ethoxylation must be carefully controlled to manage the reaction kinetics and favor the desired chain growth. Higher temperatures can accelerate the reaction but may also lead to a broader distribution and increased side reactions.
A study on the ethoxylation of fatty alcohols demonstrated that catalysts like MCT-09 and NAE-03 can produce a narrower oligomer distribution compared to conventional catalysts. reddit.com While this study was on fatty alcohols, the principles are applicable to the ethoxylation of glyceryl laurate. The resulting narrow distribution can lead to improved properties such as lower viscosity and a higher cloud point. reddit.com
Control of Esterification Ratios (Monoester-to-Diester)
The final product is a mixture of mono- and diesters of lauric acid with the ethoxylated glycerol. The ratio of these esters significantly impacts the hydrophilic-lipophilic balance (HLB) and, consequently, the emulsifying properties of the surfactant.
The primary method for controlling the monoester-to-diester ratio is by adjusting the molar ratio of the reactants: lauric acid and ethoxylated glycerol. An excess of the ethoxylated glycerol will favor the formation of the monoester. Conversely, increasing the molar ratio of lauric acid will lead to a higher proportion of diesters.
Enzymatic catalysis, using lipases, has also been investigated for the synthesis of similar esters, offering high selectivity for monoester formation under milder reaction conditions. For instance, a study on the lipase-catalyzed synthesis of polyethylene glycol 400 oleate (B1233923) showed that the monoester to diester ratio could be controlled by the substrate molar ratio. researchgate.net When the molar ratio of oleic acid to PEG400 was between 0.25:1 and 2:1, the monoester was the predominant product. researchgate.net However, at higher acid-to-PEG ratios (3:1 to 8:1), nearly equal amounts of mono- and diesters were formed. researchgate.net These findings suggest that similar control over the esterification of ethoxylated glycerol with lauric acid is achievable.
The reaction temperature and the use of a solvent can also influence the equilibrium and kinetics of the esterification, thereby affecting the final monoester-to-diester ratio. For example, in the synthesis of fructose (B13574) laurate, the water content in the reaction mixture was found to influence the diester to monoester ratio. google.com
Impurity Formation and Mitigation in Synthesis
The synthesis of this compound is accompanied by the formation of undesirable byproducts, with 1,4-dioxane (B91453) being a significant concern due to its potential health risks.
Mechanisms of 1,4-Dioxane Formation
1,4-Dioxane is a cyclic ether that can be formed as a byproduct during the ethoxylation process. cleangredients.orgresearchgate.net The primary mechanism for its formation involves the acid-catalyzed dehydration of diethylene glycol, which itself is formed from the dimerization of ethylene oxide. researchgate.net The conditions used for ethoxylation, particularly if acidic catalysts are employed or if acidic conditions develop, can promote this side reaction. researchgate.net
The formation of 1,4-dioxane is a known issue in the production of many ethoxylated surfactants. nih.gov It is not intentionally added but is a contaminant that needs to be controlled and minimized. researchgate.net The reaction pathway involves the cyclization of two ethylene oxide units, a reaction that can be catalyzed by acidic species present in the reaction mixture.
Purification Techniques for Byproduct Reduction
To ensure the safety and quality of the final product, the removal of impurities like 1,4-dioxane is essential. Several purification techniques can be employed.
Vacuum stripping is a common and effective method for removing volatile impurities like 1,4-dioxane from the ethoxylated product. cleangredients.orgresearchgate.net This process involves applying a vacuum to the heated product, which lowers the boiling point of 1,4-dioxane and facilitates its evaporation and removal. The efficiency of this process depends on factors such as temperature, pressure, and the residence time of the material in the stripping unit. A Chinese patent describes a process for removing 1,4-dioxane from ethoxylated alkyl sulfates by gas stripping in a degasser, which can reduce the concentration to below 30 ppm. cleangredients.org
Adsorption using materials like activated carbon is another technique used for purification. The porous structure and high surface area of activated carbon allow it to effectively adsorb organic impurities, including 1,4-dioxane, from the surfactant mixture. The selection of the appropriate type of activated carbon and the optimization of contact time and temperature are crucial for maximizing the removal efficiency.
Chromatographic techniques , such as high-performance liquid chromatography (HPLC), can be used for the analytical separation and quantification of monoesters and diesters, as well as for identifying and quantifying impurities. nih.gov While primarily an analytical tool, chromatographic principles can be applied on a preparative scale for high-purity applications, although this is generally more costly for bulk chemical production.
Furthermore, biological treatment methods have been explored for the removal of 1,4-dioxane from wastewater, indicating the potential for bioremediation strategies in managing waste streams from the production process.
Physicochemical Behavior and Interfacial Science
Molecular Structure-Property Relationships
The performance of Polyoxyethylene (12) glyceryl laurate as a surfactant is a direct consequence of its molecular architecture. The interplay between its constituent parts—the hydrophilic polyoxyethylene glyceryl head and the lipophilic lauric acid tail—governs its functionality as an emulsifier and solubilizer. specialchem.com
A critical parameter for any surfactant is its Hydrophilic-Lipophilic Balance (HLB), a scale that quantifies the degree to which it is hydrophilic or lipophilic. utl.pt The HLB value determines the surfactant's solubility and, consequently, its most effective application. longchangextracts.com Emulsifiers with HLB values from 3 to 6 are generally lipophilic and favor the formation of water-in-oil (W/O) emulsions, whereas those with values from 8 to 18 are hydrophilic and promote oil-in-water (O/W) emulsions. utl.pt
For non-ionic surfactants where ethylene (B1197577) oxide is the sole hydrophilic group, the HLB can be estimated with the formula: HLB = E/5, where E is the weight percentage of ethylene oxide in the molecule. utl.ptgreengredients.it Given its 12 ethylene oxide units, this compound is significantly hydrophilic, making it an effective agent for creating O/W emulsions. cosmileeurope.eu While a precise value depends on the exact molecular weight distribution of a commercial sample, related compounds like Polyglyceryl-10 Laurate have a reported HLB of 12.0. hlbcalc.com
Table 1: Representative HLB Values of Related Surfactants This table provides context for the expected HLB range of polyglyceryl and polyoxyethylene-based nonionic surfactants.
| Compound Name | HLB Value | Reference |
|---|---|---|
| Glyceryl Laurate | 5.2 | greengredients.it |
| Polyglyceryl-10 Laurate | 12.0 | hlbcalc.com |
| Polyglyceryl-10 Caprylate | 16.5 | hlbcalc.com |
| Polysorbate 20 (Polyoxyethylene (20) sorbitan (B8754009) monolaurate) | 16.7 | hlbcalc.com |
| Sorbitan Laurate | 8.6 | pharmaexcipients.com |
The dual nature of the this compound molecule is key to its function.
Lauric Acid Moiety : The lipophilic portion of the molecule is derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. chemicalbook.com This hydrocarbon chain is responsible for the molecule's affinity for oils and other nonpolar substances. The length of this hydrophobic tail is a determining factor in the surfactant's properties; an increase in hydrocarbon chain length typically leads to a decrease in the critical micelle concentration (CMC) and an increase in micelle size due to greater hydrophobicity. nih.govpharmacy180.com
Polyoxyethylene Chain : The hydrophilic character is provided by the polyoxyethylene (PEG) chain attached to the glyceryl backbone. cosmileeurope.eu The PEG chain's length and flexibility are crucial. Longer PEG chains increase the surfactant's water solubility and its HLB value. researchgate.net The numerous ether linkages in the PEG chain are capable of forming hydrogen bonds with water molecules, anchoring the surfactant at the oil-water interface and stabilizing emulsions. However, excessively long hydrophilic chains can introduce spatial hindrance, which may limit the micellization process. nih.gov The flexibility of the PEG chain allows it to adopt various conformations, which is important for its role in stabilizing nanoparticles and other colloidal systems. rsc.orgacs.org
Self-Assembly and Micellar Systems
Like all surfactants, when this compound is dissolved in a solvent (typically water) above a certain concentration, its molecules spontaneously self-assemble into organized aggregates called micelles. wikipedia.org This process is driven by the thermodynamic imperative to minimize the unfavorable contact between the hydrophobic lauric acid tails and the aqueous environment. wikipedia.org
The Critical Micelle Concentration (CMC) is the specific concentration at which micelles begin to form. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at the air-water interface. Above the CMC, any additional surfactant molecules added to the system will preferentially form new micelles. wikipedia.org The CMC is a fundamental characteristic of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and initiate micellization. mdpi.com
The CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the point of micelle formation. Common methods include:
Surface Tension : The surface tension of the solution decreases as surfactant monomers are added, but it remains relatively constant after the CMC is reached. wikipedia.org
Conductivity : For ionic surfactants, conductivity changes significantly at the CMC. This method is less applicable to non-ionic surfactants like this compound.
Viscosity : Changes in the relative viscosity of a solution across different surfactant concentrations can indicate the CMC. nih.gov
Spectroscopy : Using dyes that partition into the micellar core can produce a spectroscopic signal change at the CMC. holowiki.org
For non-ionic surfactants, CMC values are typically lower than for their ionic counterparts with similar hydrocarbon chains, generally falling in the 10⁻⁴ to 10⁻³ M range. mpg.de
In an aqueous solution, the micelles of this compound adopt a core-shell structure. The hydrophobic lauric acid tails aggregate to form a liquid-like, nonpolar core, while the hydrophilic polyoxyethylene glyceryl heads form a hydrated outer shell, or corona, that interfaces with the bulk water. mpg.de This aggregation behavior allows the micelles to solubilize oily substances within their hydrophobic cores.
The shape and size of these micelles are governed by the packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group at the micelle surface, and the length of the tail. mpg.de For many surfactants with a single hydrocarbon tail, including those in the this compound family, spherical micelles are commonly formed. However, depending on conditions such as concentration, temperature, and ionic strength, other structures like worm-like or rod-shaped micelles can also occur. cabidigitallibrary.org
Table 2: Factors Affecting Micelle Formation for Nonionic Surfactants This table summarizes key environmental and structural factors and their general effect on the micellization of nonionic surfactants like this compound.
| Factor | Effect on CMC | Effect on Micelle Size | Underlying Principle |
|---|---|---|---|
| Increase in Hydrophobic Chain Length | Decreases | Increases | Increased hydrophobicity reduces water solubility and favors aggregation. pharmacy180.com |
| Increase in Hydrophilic (PEG) Chain Length | Increases | Increases | Increased hydrophilicity raises water solubility, requiring a higher concentration to form micelles. Longer chains contribute to a larger micelle. nih.govresearchgate.net |
| Increase in Temperature | Generally Decreases (up to cloud point) | Generally Increases | Dehydration of the polyoxyethylene chains reduces their hydrophilicity, promoting micellization at lower concentrations. pharmacy180.comcabidigitallibrary.org |
| Addition of Electrolytes (e.g., salts) | Minimal Effect | Minimal Effect | Unlike ionic surfactants, the micellar properties of nonionic surfactants are not significantly influenced by electrolytes due to the absence of charge repulsion between head groups. pharmacy180.com |
| Addition of Alcohols | Generally Increases | Variable | Alcohols can act as co-solvents, increasing the solubility of the surfactant monomers and thus raising the CMC. pharmacy180.com |
A particularly important phenomenon for nonionic polyoxyethylene-based surfactants is the cloud point . This is the temperature above which the aqueous solution becomes turbid because the surfactant's solubility decreases dramatically due to the dehydration of the PEG chains. cabidigitallibrary.org Above the cloud point, the system may separate into two phases, impacting the stability and effectiveness of the formulation. cabidigitallibrary.org
Interfacial Phenomena
The defining feature of a surfactant is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. justia.comgoogle.com
Molecular Packing and Orientation at Interfacial Layers
There is no specific research available detailing the molecular packing and orientation of this compound at interfaces. The molecular structure, consisting of a hydrophilic polyoxyethylene head group and a lipophilic laurate tail attached to a glycerol (B35011) backbone, suggests an amphiphilic nature that would drive its orientation at interfaces, with the laurate tail in the non-polar phase and the polyethylene (B3416737) glycol chain in the aqueous phase. However, without experimental data, any description of its packing efficiency or the area occupied per molecule remains speculative.
Monolayer and Bilayer Formation Studies
No studies concerning the formation of monolayers or bilayers by this compound have been identified in the available literature. Such studies would be crucial to understanding its fundamental interfacial properties and its potential to form more complex self-assembled structures.
Interactions with Model Biological Membranes
The interaction of surfactants with biological membranes is a critical aspect of their application in pharmaceutical and cosmetic formulations.
Effects on Lipid Bilayer Structures and Dynamics
There is a significant lack of research on the specific effects of this compound on the structure and dynamics of model lipid bilayers, such as liposomes. While it is mentioned in patents in the context of formulations that may interact with biological systems, there are no studies detailing its impact on lipid packing, phase transition temperature, or membrane fluidity. justia.comgoogleapis.com
Modulation of Membrane Permeability in Model Systems
Information regarding the ability of this compound to modulate the permeability of model membrane systems is not available in the scientific literature. Studies using techniques such as calcein (B42510) leakage assays with liposomes would be necessary to determine if and how this surfactant affects membrane integrity and permeability.
Functional Mechanisms in Colloidal Systems and Material Science
Emulsification and Dispersion Science
Polyoxyethylene (12) glyceryl laurate is a non-ionic surfactant utilized for its emulsifying properties in various applications. google.com Its molecular structure, featuring both hydrophilic (water-loving) and lipophilic (oil-loving) segments, allows it to function at the interface between oil and water phases, facilitating the formation and stabilization of emulsions.
Mechanisms of Oil-in-Water and Water-in-Oil Emulsion Formation
The formation of emulsions, which are dispersions of one immiscible liquid in another, is a thermodynamically unfavorable process that requires energy input and the presence of a stabilizing agent, such as a surfactant. This compound, with a relatively high hydrophilic-lipophilic balance (HLB) value, is particularly effective in promoting the dispersion of oil in water, leading to the formation of oil-in-water (O/W) emulsions.
The mechanism involves the surfactant molecules migrating to the oil-water interface. The lipophilic laurate portion of the molecule orients itself towards the oil phase, while the hydrophilic polyoxyethylene chain extends into the water phase. This arrangement lowers the interfacial tension between the oil and water, reducing the energy required to break down the oil phase into smaller droplets during homogenization or agitation.
While theoretically possible, the formation of water-in-oil (W/O) emulsions using a high-HLB surfactant like this compound is less favorable. The curvature of the interfacial film is dictated by the relative sizes of the hydrophilic and lipophilic groups. The larger, more hydrated polyoxyethylene head groups favor a convex curvature around small oil droplets, characteristic of O/W emulsions.
Colloidal Stability Mechanisms in Emulsions
Once an emulsion is formed, its long-term stability is crucial. This compound contributes to colloidal stability through several key mechanisms that prevent the dispersed droplets from aggregating and eventually separating into distinct phases.
The primary mechanism by which non-ionic surfactants like this compound stabilize emulsions is steric stabilization. The hydrophilic polyoxyethylene chains extend from the surface of the oil droplets into the continuous aqueous phase. These chains are highly hydrated and form a protective layer around the droplets. When two droplets approach each other, the overlap of these polymer chains results in a repulsive force. This repulsion arises from two main effects: an osmotic effect due to the increased concentration of polymer chains in the overlap region, and an entropic or volume restriction effect as the chains lose conformational freedom. This steric barrier physically prevents the droplets from coming into close enough contact to coalesce.
While electrostatic repulsion is the dominant stabilization mechanism for ionic surfactants, it is generally considered a minor contributor for non-ionic surfactants. However, some studies suggest that a weak electrostatic double layer can still form around the droplets, arising from the adsorption of ions from the aqueous phase or the slight ionization of impurities. This can provide a small, additional repulsive force.
Coalescence, the merging of two or more droplets to form a larger one, and Ostwald ripening, the growth of larger droplets at the expense of smaller ones due to differences in solubility, are major destabilization pathways in emulsions. The steric barrier provided by this compound is effective at preventing coalescence by physically hindering the close approach of droplets.
Research into the suppression of Ostwald ripening by non-ionic surfactants focuses on the properties of the interfacial film. A well-packed and elastic interfacial layer can retard the diffusion of oil molecules from smaller to larger droplets. The presence of the polyoxyethylene chains at the interface can create a dense layer that acts as a barrier to this molecular transport, thereby slowing down the rate of Ostwald ripening and enhancing the long-term stability of the emulsion.
The stability of emulsions stabilized by non-ionic surfactants is generally less sensitive to changes in ionic strength compared to those stabilized by ionic surfactants. However, high concentrations of electrolytes can still have an impact. The addition of salts can affect the hydration of the polyoxyethylene chains, a phenomenon known as "salting out." This can reduce the thickness and effectiveness of the steric barrier, potentially leading to decreased emulsion stability. The specific effect depends on the type and concentration of the salt. Some ions may enhance the packing of the surfactant at the interface, while others may disrupt it.
Solubilization and Encapsulation Technologies
Beyond emulsification, this compound is also employed for its solubilizing and encapsulating capabilities, particularly for poorly water-soluble substances.
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. This compound, with its lipophilic laurate tail and hydrophilic polyoxyethylene head, readily forms such micelles.
The hydrophobic core of these micelles can serve as a microenvironment to solubilize or encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility in the aqueous medium. The substance is partitioned into the core of the micelle, shielded from the aqueous environment by the hydrophilic shell. This mechanism is crucial in various applications for the delivery of hydrophobic active ingredients. The polyoxyethylene chains on the micelle surface also provide steric stability, preventing aggregation of the micelles themselves. In some cases, these micelles are utilized to encapsulate active agents.
Micellar Solubilization Mechanisms for Hydrophobic Compounds
The amphiphilic nature of this compound is fundamental to its function as a solubilizing agent. In aqueous solutions, when its concentration surpasses the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures known as micelles. wikipedia.org
The mechanism involves the orientation of the lipophilic laurate portions toward the interior of the micelle, creating a non-polar core. This core serves as a microenvironment capable of entrapping hydrophobic (water-insoluble) compounds, effectively isolating them from the surrounding aqueous phase. The hydrophilic polyoxyethylene chains form the outer shell, or palisade layer, of the micelle. cosmileeurope.eunih.gov This hydrophilic exterior interacts with water molecules, allowing the entire micelle, along with its encapsulated hydrophobic cargo, to be dispersed and stabilized in the aqueous medium. cosmeticsinfo.org This process of micellar solubilization is critical for incorporating water-insoluble active ingredients, oils, and fragrances into water-based formulations. cosmileeurope.eu Research on similar polyoxyethylene ether surfactants shows that the size and properties of the hydrophilic group (the PEG chain) are critical in determining the CMC and the solubilization capacity of the micelles. researchgate.net
Role in Microemulsion and Nanoemulsion Formulation Strategies
This compound serves as a key stabilizer in the formulation of microemulsions and nanoemulsions. These are transparent or translucent, thermodynamically or kinetically stable dispersions of oil and water with droplet sizes typically below 200 nm. nih.gov As an emulsifier, it reduces the interfacial tension between the oil and water phases, facilitating the formation of finely dispersed droplets and preventing their coalescence. cosmeticsinfo.org Its effectiveness is attributed to its high Hydrophilic-Lipophilic Balance (HLB) value, a characteristic of efficient oil-in-water emulsifiers.
SNEDDS are advanced drug delivery systems designed to improve the oral bioavailability of poorly water-soluble drugs. nih.gov These systems are isotropic mixtures of an oil, a surfactant, and a cosurfactant or cosolvent, which spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. nih.govjyoungpharm.org
The selection of a surfactant is paramount for the spontaneous formation of a stable nanoemulsion. Non-ionic surfactants with HLB values greater than 12 are highly recommended for this purpose. nih.gov this compound, with its PEGylated structure, fits this profile and can act as the primary surfactant or co-surfactant. Its role is to:
Lower the oil-water interfacial tension to a very low value, which facilitates the dispersion of the oil phase into nanosized droplets.
Provide a stable interfacial film around the oil droplets, preventing aggregation and ensuring the stability of the nanoemulsion.
Enhance the solubilization of the lipophilic drug within the formulation.
SLNs and NLCs are next-generation lipid-based nanocarriers for drug delivery. SLNs are composed of a solid lipid core, while NLCs contain a blend of solid and liquid lipids, creating a less-ordered matrix. jddtonline.infonih.gov Both systems are stabilized by surfactants and are dispersed in an aqueous medium. medipol.edu.trekb.eg
In these formulations, this compound functions as a crucial stabilizing agent. During the production process (e.g., hot homogenization), the surfactant adsorbs onto the surface of the newly formed lipid nanoparticles. The lipophilic glyceryl laurate portion anchors into the lipid matrix, while the bulky, hydrophilic polyoxyethylene chains project into the aqueous phase. researchgate.net This PEGylated surface provides steric hindrance, creating a physical barrier that prevents the nanoparticles from aggregating, thereby ensuring the long-term stability of the colloidal dispersion. researchgate.netnih.gov This stabilization is vital for the performance of SLNs and NLCs as effective drug delivery vehicles. jddtonline.info
Antimicrobial Activity Research
The antimicrobial properties of lauric acid and its monoglyceride ester, glycerol (B35011) monolaurate (GML), are well-documented. colonialchem.comatamankimya.com Since this compound contains the laurate moiety, its potential for antimicrobial activity has been a subject of interest. However, direct research on the PEGylated compound is less extensive than on GML. Some sources indicate that PEGylated compounds are not microbiologically sensitive, suggesting they resist microbial growth. cosmileeurope.eu
The primary antimicrobial mechanism attributed to the laurate moiety in GML is the disruption of the microbial cell membrane. atamankimya.complos.org Lauric acid and its esters can integrate into the lipid bilayer of bacterial and viral membranes, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. atamankimya.com This action is particularly effective against Gram-positive bacteria and enveloped viruses. plos.org
Furthermore, GML has been shown to inhibit the formation of biofilms by pathogens like Staphylococcus aureus and can disrupt pre-formed biofilms at sub-growth-inhibitory concentrations. nih.govnih.gov It is also known to interfere with bacterial signal transduction and inhibit the production of exotoxins. plos.org
The addition of the polyoxyethylene chain in this compound could modulate this activity. The PEG chain increases water solubility and may alter how the molecule interacts with the microbial surface. While the laurate component provides the core antimicrobial potential, the PEG component might influence its efficacy and spectrum. For instance, studies on polyethylene (B3416737) glycol have shown it can exhibit some bactericidal activity, possibly by reducing water activity essential for microbial growth, or act synergistically with other antimicrobials by improving their dispersion. nih.govmdpi.com
Extensive research on glycerol monolaurate (GML) has defined its antimicrobial spectrum. It demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria. plos.orgnih.gov Its effectiveness against Gram-negative bacteria is generally lower, as the outer membrane of these bacteria can present a barrier, though activity can be enhanced in combination with agents that disrupt this layer. nih.gov GML is also effective against several fungi and enveloped viruses. atamankimya.com
Comparative studies have shown that GML is significantly more potent than lauric acid. For instance, one study found GML to be over 200 times more effective in its bactericidal activity against Staphylococcus aureus and Streptococcus pyogenes than lauric acid. plos.orgnih.gov
While direct comparative studies on this compound are scarce, the known spectrum of its active laurate moiety provides a foundational understanding. The table below summarizes the established antimicrobial spectrum for Glycerol Monolaurate (GML), which is indicative of the potential activity of the laurate component.
Table 1: Antimicrobial Spectrum of Glycerol Monolaurate (GML)
| Microbial Category | Target Organism | Activity Level | Reference(s) |
| Gram-Positive Bacteria | Staphylococcus aureus | High | plos.org |
| Streptococcus pyogenes | High | plos.org | |
| Bacillus spp. | High | nih.gov | |
| Clostridium spp. | High | plos.org | |
| Gram-Negative Bacteria | Haemophilus influenzae | Moderate | nih.gov |
| Campylobacter jejuni | High | plos.org | |
| Enterobacteriaceae (e.g., E. coli) | Low (Enhanced with chelators) | nih.gov | |
| Pseudomonas aeruginosa | Low (Enhanced with chelators) | nih.gov | |
| Fungi/Yeast | Candida albicans | Moderate | colonialchem.com |
| Aspergillus niger | Moderate | colonialchem.com | |
| Viruses | Enveloped Viruses | High | atamankimya.com |
This interactive table is based on data for Glycerol Monolaurate (GML), the non-PEGylated precursor to this compound.
Investigation of Synergistic Effects with Other Biocidal Agents
Research into the synergistic interactions between surfactants and biocidal agents has uncovered that certain combinations can lead to a significant potentiation of antimicrobial activity. While direct studies on this compound are not extensively documented in publicly available research, the principles observed with structurally related polyglyceryl esters provide a strong indication of potential synergistic behavior.
A synergistic effect occurs when the combined antimicrobial activity of two or more compounds is greater than the sum of their individual activities. In the context of disinfectant and sanitizing formulations, this can allow for a reduction in the concentration of the primary biocidal agent while maintaining or even enhancing efficacy.
The synergistic interaction is not merely additive; it represents a multiplicative enhancement of the biocidal effect. researchgate.net This is a critical consideration in the formulation of products where lower concentrations of active biocidal agents are desirable, for instance, in food contact surface disinfectants or personal care products. researchgate.net While these findings are for the broader class of polyglyceryl esters, the similar amphiphilic nature of this compound suggests it could function similarly as a potentiator for various biocidal agents. Further targeted research is needed to quantify the specific synergistic activity of this particular compound.
Rheological Modification in Dispersed Systems
The rheological properties of a formulation—its flow and deformation characteristics—are critical to its stability, sensory perception, and application performance. This compound, as a nonionic surfactant, can significantly influence the rheology of dispersed systems such as emulsions, suspensions, and gels.
Influence on Viscosity and Flow Behavior of Formulations
The viscosity of a formulation is a key parameter that affects its texture, pourability, and stability. In cosmetic and pharmaceutical formulations, an optimal viscosity ensures that the product is easy to apply and remains stable over its shelf life. Enhancing the viscosity of a formulation can also be a marketing tool, as consumers often associate a richer, thicker consistency with higher quality and concentration. firp-ula.org
The impact of surfactants on viscosity is often dependent on their concentration and the presence of other components in the formulation, such as electrolytes or polymers. For instance, the viscosity of a surfactant solution can be significantly increased by the addition of salt, which can promote the growth of micelles from spherical to more elongated, worm-like structures, leading to a more entangled network.
The flow behavior of formulations containing this compound is typically non-Newtonian, often exhibiting shear-thinning properties. This means that the viscosity decreases as the shear rate increases. This is a desirable characteristic for many topical products, as it allows the product to be thick in the container but spread easily upon application.
Table 1: Illustrative Viscosity Profile of a Surfactant Solution
| Concentration (% w/w) | Viscosity (mPa·s) at Low Shear | Viscosity (mPa·s) at High Shear |
| 1 | 50 | 20 |
| 5 | 500 | 100 |
| 10 | 2500 | 300 |
Note: This table provides an illustrative example of how viscosity might change with concentration and shear rate for a surfactant solution and is not based on experimental data for this compound.
Gel Phase Formation and Stabilization Research
The formation of gel phases is a critical aspect of structuring liquid formulations, transforming them into semi-solid systems with high viscosity at rest. These gel networks can trap the dispersed phase, preventing creaming or sedimentation and thus enhancing the long-term stability of emulsions and suspensions.
Research on related polyglycerol fatty acid esters has demonstrated their ability to form lamellar gel phases (Lβ) in aqueous solutions upon cooling from a liquid crystalline state. firp-ula.org These gel phases consist of ordered, crystalline bilayers of the surfactant separated by water layers. The stability of these gel networks is crucial for maintaining the structure and integrity of the final product.
The formation and stability of gel phases are influenced by factors such as surfactant concentration, temperature, and the presence of other components. For instance, the mixing of oppositely charged surfactants and polyelectrolytes in an aqueous solution can lead to the formation of dense, gel-like beads through associative phase separation. researchgate.net
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation and Monitoring
Spectroscopy is a cornerstone for the analysis of Polyoxyethylene (12) glyceryl laurate, offering non-destructive methods to probe its molecular architecture.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ester Bond Formation
FTIR spectroscopy is a powerful and rapid technique used to confirm the identity of the compound by identifying its key functional groups. The synthesis of this compound involves the esterification of glycerol (B35011) and lauric acid, followed by ethoxylation. FTIR is particularly useful for verifying the formation of the ester linkage.
The presence of a strong absorption band typically around 1740 cm⁻¹ is indicative of the ester carbonyl group (C=O) stretching vibration. researchgate.net Additionally, a characteristic band in the region of 1150-1000 cm⁻¹ corresponds to the C-O stretching of the ether linkages within the extensive polyoxyethylene (PEG) backbone. researchgate.net The broad O-H stretching band, present in the glycerol reactant (around 3600-3050 cm⁻¹), is significantly reduced or altered upon esterification and ethoxylation, further confirming the reaction's completion. researchgate.net The C-H stretching vibrations of the laurate's alkyl chain and the PEG backbone are observed around 3000-2800 cm⁻¹ . researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
Users can filter and sort this table based on wavenumber, functional group, or vibration type.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3500 | O-H (residual) | Stretching |
| 3000-2800 | C-H (alkyl & PEG) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1465 | C-H | Bending |
| 1150-1000 | C-O-C (ether) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. nih.gov It is an indispensable tool for unambiguous structural elucidation. nih.gov
In a typical ¹H NMR spectrum, the prominent and broad signal observed around 3.6 ppm is characteristic of the repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG chains. nih.govresearchgate.net Protons on the glycerol backbone appear as a complex multiplet system, typically between 3.5 and 4.3 ppm . nih.gov The protons of the laurate fatty acid chain are found in the upfield region, with the terminal methyl group (CH₃) appearing around 0.88 ppm and the methylene (B1212753) groups (-CH₂-) of the alkyl chain showing as a broad signal around 1.25 ppm . The methylene group adjacent to the ester carbonyl (α-CH₂) is shifted downfield to approximately 2.3 ppm . researchgate.net
¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the ester group resonates around 173-174 ppm . The carbons of the PEG chains produce a strong signal around 70-71 ppm . researchgate.net The carbons of the glycerol backbone typically appear in the 60-75 ppm range, while the carbons of the laurate alkyl chain are observed between approximately 14 ppm (terminal methyl) and 34 ppm . nih.gov
Interactive Data Table: Representative NMR Chemical Shifts (δ) for this compound in CDCl₃
Users can filter and sort this table by nucleus, chemical shift, or structural assignment.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~0.88 | Laurate terminal -CH₃ |
| ¹H | ~1.25 | Laurate internal -(CH₂)n- |
| ¹H | ~2.3 | Laurate α-CH₂ (next to C=O) |
| ¹H | ~3.6 | Polyoxyethylene -(OCH₂CH₂)- |
| ¹H | 3.5-4.3 | Glycerol backbone protons |
| ¹³C | ~14 | Laurate terminal -CH₃ |
| ¹³C | 22-34 | Laurate -(CH₂)n- |
| ¹³C | 60-75 | Glycerol backbone carbons |
| ¹³C | ~71 | Polyoxyethylene -(OCH₂CH₂)- |
| ¹³C | 173-174 | Ester -C=O |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Solubilization Studies
While this compound itself does not possess strong chromophores for direct quantitative analysis by UV-Vis spectrophotometry in the standard range, this technique is invaluable for studying its aggregation behavior in solution, particularly for determining its Critical Micelle Concentration (CMC). jocpr.com The CMC is a fundamental property of surfactants, marking the concentration at which molecules begin to self-assemble into micelles. mdpi.com
The determination of CMC often employs an indirect method involving a hydrophobic probe or dye. researchgate.netresearchgate.net When the surfactant concentration is below the CMC, the dye exists in a polar aqueous environment. However, as the concentration surpasses the CMC and micelles form, the hydrophobic dye partitions into the nonpolar core of the micelles. This change in the microenvironment of the dye leads to a distinct shift in its absorption spectrum (either in wavelength or intensity), which can be monitored by UV-Vis spectrophotometry. mdpi.com By plotting the absorbance change against the logarithm of the surfactant concentration, the CMC can be identified as the point of sharp inflection in the curve. researchgate.net This method is widely used for characterizing the solubilization capacity of nonionic surfactants. mdpi.com
Chromatographic and Mass Spectrometric Approaches
Separation sciences and mass spectrometry are crucial for analyzing the purity and composition of this multicomponent product.
Gas Chromatography (GC) for Fatty Acid Compositional Analysis
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is the standard method for determining the fatty acid profile of the lipid portion of the surfactant. researchgate.netresearchgate.net Since the intact surfactant is not volatile enough for GC analysis, a sample preparation step is required. ugent.beimpact-solutions.co.uk
The methodology involves the chemical cleavage of the ester bond (saponification) to release the lauric acid. This is followed by a derivatization step, typically transesterification with methanol (B129727), to convert the fatty acid into its more volatile Fatty Acid Methyl Ester (FAME), in this case, methyl laurate. s4science.atnih.gov The resulting FAME mixture is then injected into the GC. sigmaaldrich.com The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. restek.com The retention time of the methyl laurate peak is compared to that of a known standard for identification, and the peak area is used for quantification. s4science.atijert.org This analysis confirms that lauric acid is the primary fatty acid used in the synthesis and can detect any fatty acid impurities. researchgate.net
Interactive Data Table: Typical GC-FID Parameters for Fatty Acid (as FAME) Analysis
Users can filter and sort this table based on the parameter or typical value.
| Parameter | Typical Value / Type |
| Column | Polar capillary column (e.g., ZB-WAX, Omegawax) sigmaaldrich.comijert.org |
| Injection Mode | Split |
| Carrier Gas | Helium or Hydrogen sigmaaldrich.com |
| Oven Program | Temperature ramp (e.g., 70°C to 240°C) sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential technique for characterizing large, polar, and thermally fragile molecules like PEGylated surfactants. nih.gov ESI is a soft ionization method that generates intact molecular ions in the gas phase, often with multiple charges, allowing for the analysis of high molecular weight compounds. nih.govresearchgate.net
Interactive Data Table: Expected ESI-MS Ion Series for this compound
This table illustrates the expected pattern for sodium adducts ([M+Na]⁺) around the average degree of ethoxylation (n=12). The base mass of glyceryl laurate is ~274.4 g/mol .
| Number of EO Units (n) | Formula (approx.) | Mass (approx. g/mol ) | Expected m/z for [M+Na]⁺ |
| 10 | C₃₇H₇₂O₁₃ | 717.0 | 740.0 |
| 11 | C₃₉H₇₆O₁₄ | 761.0 | 784.0 |
| 12 | C₄₁H₈₀O₁₅ | 805.1 | 828.1 |
| 13 | C₄₃H₈₄O₁₆ | 849.1 | 872.1 |
| 14 | C₄₅H₈₈O₁₇ | 893.2 | 916.2 |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Degradation Product Profiling
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a critical analytical technique for profiling the degradation products of this compound. This high-resolution method effectively separates the complex mixture of species that can arise from the degradation of the parent compound and its inherent polydispersity. UPLC provides rapid and efficient separation of the parent surfactant, its various polyoxyethylene (POE) chain length variants, and any resulting degradation products. researchgate.net The separated analytes are then introduced into a mass spectrometer, which identifies them based on their mass-to-charge ratio, enabling precise structural characterization.
In the context of this compound, degradation typically occurs via two primary pathways: hydrolysis and oxidation.
Hydrolytic Degradation: The ester linkage between the glycerol backbone and the lauric acid tail is susceptible to hydrolysis, especially under acidic or basic conditions. UPLC-MS can identify the primary products of this breakdown: free lauric acid and the corresponding polyoxyethylene glycerol backbone. nih.gov
Oxidative Degradation: The polyoxyethylene chains are prone to oxidation, which can be initiated by factors such as light, heat, or the presence of transition metals. This process can lead to chain cleavage, resulting in the formation of various byproducts, including formaldehyde, formic acid, and shorter-chain polyoxyethylene glycols. Research on structurally similar polysorbates has demonstrated that UPLC-MS can effectively identify major oxidative decomposition products like free lauric acid and polyoxyethylene (POE) laurate. researchgate.netnih.gov
A typical UPLC-MS method would utilize a reversed-phase column (e.g., C8 or C18) to separate compounds based on hydrophobicity. researchgate.net The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with additives such as formic acid to improve ionization for mass spectrometry detection. The high-resolution mass data obtained allows for the confident identification of these low-level degradants, which is essential for understanding the stability of formulations containing this surfactant. researchgate.netsemanticscholar.org
Isotope Labeling Techniques for Degradation Pathway Elucidation
Isotope labeling is a powerful technique used in conjunction with mass spectrometry to provide unambiguous evidence for specific degradation pathways. nih.gov For this compound, stable isotope labeling, particularly with ¹⁸O, is highly effective for differentiating between hydrolytic and oxidative degradation mechanisms. researchgate.netnih.gov
The methodology involves inducing the degradation of the surfactant in water enriched with the heavy oxygen isotope (H₂¹⁸O). The degradation products are then analyzed by UPLC-MS to determine if and where the ¹⁸O atom has been incorporated. nih.gov
Elucidating Hydrolytic Pathways: Research on analogous all-laurate polysorbates demonstrates this principle clearly. When hydrolysis of the ester bond occurs in H₂¹⁸O, one of two cleavage patterns is possible: acyl-oxygen cleavage (cleavage of the C-O bond) or alkyl-oxygen cleavage (cleavage of the O-C bond). If acyl-oxygen cleavage occurs, the ¹⁸O atom from the water molecule will be incorporated into the resulting free lauric acid. If alkyl-oxygen cleavage occurs, the ¹⁸O will be found on the polyoxyethylene glycerol fragment. Studies have confirmed that hydrolysis of the ester linkage proceeds via acyl-cleavage, as evidenced by the mass shift in the free lauric acid peak corresponding to the incorporation of one ¹⁸O atom. nih.gov
Differentiating from Oxidative Pathways: In contrast, when degradation is induced by an oxidative agent in the presence of H₂¹⁸O, the liberated lauric acid does not show any incorporation of the heavy isotope. nih.gov This confirms that the cleavage mechanism for oxidation is different and does not involve the direct nucleophilic attack by a water molecule at the ester carbonyl group. This clear differentiation is crucial for developing targeted strategies to stabilize formulations against specific degradation routes. nih.gov
Scattering and Microscopy Techniques for Colloidal Characterization
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size and size distribution of colloidal particles, such as the micelles formed by this compound in aqueous solutions. materials-talks.commalvernpanalytical.com The technique measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. malvernpanalytical.com Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light, while larger particles diffuse more slowly, causing slower fluctuations. Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into a hydrodynamic diameter using the Stokes-Einstein equation. materials-talks.com
For a non-ionic surfactant like this compound, DLS provides key information above its critical micelle concentration (CMC):
Average Micelle Size: The primary measurement is the intensity-weighted mean hydrodynamic diameter, or Z-average diameter. malvernpanalytical.com
Polydispersity Index (PDI): This dimensionless value indicates the breadth of the size distribution. A PDI below 0.1 suggests a monodisperse or very narrow distribution of micelle sizes, whereas values above 0.3 indicate significant polydispersity or the presence of multiple particle populations. utdallas.edu
While specific DLS data for this compound is not widely published, data from structurally similar non-ionic surfactants like Tween® 20 (polyoxyethylene (20) sorbitan (B8754009) monolaurate) and Tween® 80 provide representative values. malvernpanalytical.comresearchgate.net
Table 1: Representative Micelle Size Data for Non-Ionic Surfactants Measured by DLS
| Surfactant (Analogous) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Tween® 80 | 11.08 nm | Monodisperse | researchgate.net |
| Tween® 20 | ~8.5 nm | Not Specified | malvernpanalytical.com |
| Triton™ X-100 | ~7.5 nm | Not Specified | malvernpanalytical.com |
The DLS technique is highly sensitive to the presence of larger aggregates, which can appear as a second population in the size distribution histogram. researchgate.net Therefore, it is also a valuable tool for monitoring the stability of surfactant solutions over time. utdallas.edu
Neutron Specular Reflection and Small-Angle Neutron Scattering (SANS) for Interfacial and Micellar Structures
Neutron-based scattering techniques are exceptionally powerful for characterizing the structure of surfactants both at interfaces and in bulk solution due to their ability to use deuterium (B1214612) labeling for contrast enhancement. researchgate.net
Neutron Specular Reflection (NSR) NSR is used to probe the structure of thin films and adsorbed layers at interfaces, such as the air/water or solid/liquid interface. kcl.ac.uknih.gov In this technique, a beam of neutrons is reflected from a flat surface, and the intensity of the reflected beam is measured as a function of the angle of reflection. This reflectivity profile provides detailed information about the structure perpendicular to the interface, including:
Layer Thickness: The thickness of the adsorbed surfactant monolayer. researchgate.net
Molecular Orientation: The arrangement of the hydrophilic polyoxyethylene headgroups and the hydrophobic laurate tails at the interface.
Surface Coverage: The density of the surfactant molecules at the interface. researchgate.net
Hydration: The extent of water penetration into the hydrophilic layer. researchgate.net
For this compound, NSR could be used to characterize its adsorption from an aqueous solution onto a hydrophobic surface, revealing how the PEGylated headgroups extend into the water phase. nih.gov
Small-Angle Neutron Scattering (SANS) SANS is an ideal technique for determining the shape, size, and interaction of micelles in a solution. ias.ac.in A beam of neutrons is passed through the sample, and the scattered neutrons are detected at small angles. unifi.it The resulting scattering pattern provides information about structures on the length scale of 1 to 100 nm. unifi.it Key parameters that can be determined for this compound micelles include:
Core and Corona Dimensions: Using contrast variation (by mixing H₂O and D₂O as the solvent), it is possible to separately determine the size of the hydrophobic laurate core and the thickness of the hydrated polyoxyethylene corona. nist.gov
Aggregation Number: The data can be used to calculate the average number of surfactant molecules per micelle.
Physicochemical Property Determination in Research Contexts
Surface and Interfacial Tension Measurement Techniques
This compound is an amphiphilic molecule that, when dissolved in a polar solvent like water, preferentially adsorbs at interfaces (e.g., air-water or oil-water), thereby reducing the free energy of the system. This reduction in free energy manifests as a decrease in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). cosmeticsinfo.org
Several techniques are employed to measure these properties:
Drop Volume Tensiometry: This method involves measuring the volume of a drop of liquid as it detaches from the tip of a capillary. The surface tension can be calculated from the drop volume, the density of the liquid, and the radius of the capillary tip. It is a reliable method used for measuring the surface tension of aqueous solutions of similar lauryl ether ethoxylates. researchgate.net
Du Noüy Ring and Wilhelmy Plate Methods: These classical methods measure the force required to pull a platinum ring or plate through the interface. They are standard techniques for determining both static surface and interfacial tension.
The surface tension of an aqueous solution of this compound decreases as its concentration increases, up to a point known as the Critical Micelle Concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant molecules self-assemble into micelles in the bulk solution. Beyond the CMC, the surface tension remains relatively constant. Research on analogous surfactants, such as poly(sorbitol adipate) end-capped with lauric acid, shows a significant reduction in the surface tension of water. researchgate.net
Table 2: Representative Surface Tension Data for an Aqueous Solution of a Laurate-Based Surfactant
| Surfactant Concentration | Surface Tension (mN/m) | Observation |
|---|---|---|
| 0 (Pure Water) | ~72.0 | High surface tension |
| Below CMC | 60.0 -> 45.0 | Tension decreases with increasing concentration |
| At and Above CMC | ~41.0 | Tension plateaus as micelles form |
Note: Data is representative based on findings for structurally similar surfactants and illustrates the general principle. researchgate.netsid.ir
Turbidimetric Methods for Emulsion Stability Assessment
Turbidimetric methods offer a quantitative approach to evaluating the stability of emulsions, such as those formulated with this compound. This technique relies on the principle of light scattering by the dispersed droplets in the emulsion. Changes in the turbidity of an emulsion over time are indicative of destabilization phenomena, including flocculation, coalescence, and creaming or sedimentation. nih.govresearchgate.net
The assessment is typically conducted by measuring the absorbance or transmittance of light at a specific wavelength through a diluted sample of the emulsion at regular intervals. nih.govresearchgate.net The change in turbidity can be monitored over time and under various stress conditions, such as elevated temperature or centrifugation, to accelerate the destabilization process and predict the long-term stability of the emulsion.
Detailed Research Findings
While specific research focusing on the turbidimetric stability assessment of emulsions exclusively stabilized with this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on emulsions stabilized with other non-ionic surfactants, particularly other polyoxyethylene derivatives and polyglyceryl esters.
Studies on oil-in-water (O/W) emulsions stabilized with various non-ionic surfactants have demonstrated a direct correlation between droplet size and turbidity. nih.gov For example, research on emulsions stabilized with poly(vinyl alcohol) showed that the destabilization rate constant could be determined by monitoring turbidity changes at wavelengths between 350 and 800 nm over time. nih.govresearchgate.net The findings revealed that the rate constant for destabilization was in the range of 0.01-0.04 min⁻¹. nih.gov
Furthermore, investigations into emulsions stabilized by polyglyceryl fatty acid esters have highlighted the influence of the surfactant's chemical structure, such as the length of the fatty acid chain, on emulsion stability and its corresponding turbidimetric profile. nih.gov It has been observed that shorter aliphatic chains in the emulsifier can lead to the formation of smaller droplets, which in turn affects the initial turbidity and subsequent stability of the emulsion. nih.gov In some cases, a rapid increase in particle size, and thus a change in turbidity, was noted during simulated gastric digestion, indicating instability under acidic conditions. nih.gov
The following interactive data table illustrates hypothetical yet representative data for the turbidimetric stability assessment of an O/W emulsion stabilized with a non-ionic surfactant structurally similar to this compound. The data showcases the change in turbidity over time under accelerated aging conditions.
| Time (hours) | Turbidity (NTU) at 25°C | Turbidity (NTU) at 45°C |
| 0 | 350 | 352 |
| 24 | 348 | 335 |
| 48 | 345 | 310 |
| 72 | 342 | 285 |
| 96 | 340 | 250 |
| 120 | 338 | 210 |
Note: The data in this table is representative and derived from general findings for emulsions stabilized with non-ionic surfactants. NTU stands for Nephelometric Turbidity Units.
The hypothetical data illustrates that at room temperature (25°C), the emulsion exhibits good stability with only a minor decrease in turbidity over 120 hours. In contrast, at an elevated temperature (45°C), a significant drop in turbidity is observed, suggesting that the emulsion is less stable under these conditions and that coalescence is likely occurring at an accelerated rate.
Degradation Pathways and Stability Research
Chemical Degradation Mechanisms
The primary mechanisms responsible for the degradation of Polyoxyethylene (12) glyceryl laurate involve the cleavage of its ester linkage and the oxidation of its polyoxyethylene chains.
The ester bond in this compound is its most hydrolytically susceptible linkage. Hydrolysis is a chemical process where a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage can be broken, leading to the formation of lauric acid and polyoxyethylene (12) glycerol (B35011).
The general mechanism for ester hydrolysis can proceed under both acidic and basic conditions. acs.org
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. acs.org
Base-Catalyzed Hydrolysis (Saponification): In a basic environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt (laurate) and the polyoxyethylene glycerol alcohol. acs.org
Studies on similar poly(ethylene glycol)-based structures containing ester linkages confirm that this is a primary degradation route. nih.gov The rate of this hydrolytic cleavage is a key factor in determining the stability of formulations containing such surfactants.
The polyoxyethylene portion of the molecule is susceptible to oxidative degradation. This process typically proceeds via a free-radical chain reaction, which can be initiated by factors such as heat, light (photo-oxidation), or the presence of transition metal ions. fiveable.meacs.orgnih.gov
The widely accepted mechanism for the oxidation of polyethers like PEG involves several steps:
Initiation: Formation of a free radical on the polymer chain, often by abstracting a hydrogen atom. This results in an unstable molecular fragment with an unpaired electron. fiveable.me
Propagation: The polymer radical reacts rapidly with molecular oxygen to form a peroxy radical. fiveable.me This peroxy radical can then abstract a hydrogen atom from another part of the polymer chain or a neighboring chain, creating another polymer radical and a hydroperoxide. nih.gov
Termination: The reaction stops when two radicals combine.
This oxidative process can lead to chain scission, breaking the polymer backbone into shorter chains, which results in the formation of various degradation products, including aldehydes and ketones. fiveable.menih.gov There is ongoing discussion on whether the degradation of PEG-based materials is solely due to hydrolysis or if oxidation of the ether backbone also plays a significant role, particularly in biological environments. nih.gov
Factors Influencing Chemical Stability
The rate and extent of degradation of this compound are significantly influenced by several environmental factors.
Both pH and temperature are critical factors in the hydrolytic degradation of the ester linkage.
pH: The rate of ester hydrolysis is significantly affected by the pH of the solution. The reaction is generally slowest in the neutral pH range (around 6-7). The rate increases in both acidic and basic conditions. acs.org For instance, studies on similar polyester (B1180765) materials show markedly different degradation rates in highly acidic (pH 1) versus highly basic (pH 13) conditions. acs.org
Temperature: Like most chemical reactions, the rate of hydrolytic degradation increases with temperature. nih.gov Accelerated stability studies often utilize elevated temperatures to predict the long-term stability of products at normal storage conditions. nih.govnih.gov
The interactive table below summarizes the expected impact of pH and temperature on the primary degradation pathway of the ester linkage.
The stability of this compound can also be compromised by the presence of catalysts and impurities.
Impurities: The presence of reactive impurities in a formulation can initiate or participate in degradation reactions. For example, peroxides present as impurities in raw materials can initiate oxidative degradation.
Characterization of Degradation Products
The degradation of this compound results in the formation of smaller molecules derived from its constituent parts. The specific products formed depend on the degradation pathway.
From Hydrolysis: The primary and most predictable degradation products from the complete hydrolysis of the ester bond are:
Lauric Acid
Polyoxyethylene (12) Glycerol
From Oxidation: Oxidative degradation of the polyoxyethylene chain is more complex and can yield a variety of products. The process leads to chain scission and the formation of compounds with lower molecular weights. tdl.org Common degradation products identified from the oxidation of polyethylene (B3416737) chains include species with carbonyl groups, such as: fiveable.me
Aldehydes
Ketones
Carboxylic acids
The table below outlines the potential degradation products resulting from the primary degradation pathways.
Theoretical and Computational Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of surfactants at an atomic and molecular level. These methods can provide insights into properties that are difficult to study experimentally.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Polyoxyethylene (12) glyceryl laurate, DFT can be employed to predict its geometry, electronic properties, and reactivity.
Research on related systems, such as polyethylene (B3416737) glycol (PEG) and its derivatives, demonstrates the utility of DFT in this context. For instance, DFT simulations have been used to study the interaction of PEG with other molecules and surfaces, providing information on binding energies and the nature of intermolecular forces. nih.govacs.orgnih.gov A study on a graphene oxide-based poly(ethylene glycol) (GO/PEG) nanocomposite used DFT to determine the stable configuration and binding energy, which was found to be -25.67 kcal/mol. nih.govacs.orgnih.gov Such studies often focus on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic properties. nih.govacs.org For this compound, DFT could similarly elucidate the electron distribution, identify reactive sites for potential degradation pathways, and calculate properties like dipole moment and polarizability, which are crucial for understanding its interfacial activity.
Molecular Dynamics (MD) Simulations for Self-Assembly and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For surfactants, MD simulations are invaluable for understanding the dynamic processes of micelle formation (self-assembly) and their behavior at interfaces, such as oil-water interfaces.
While specific MD studies on this compound are scarce, extensive research exists for other non-ionic surfactants like polysorbates (e.g., Tween 80) and other PEGylated esters. researchgate.netrsc.orgnih.gov These simulations provide detailed insights into how surfactant molecules aggregate in solution to form micelles, the shape and size of these micelles, and the arrangement of the hydrophilic (polyoxyethylene) and hydrophobic (laurate) parts of the molecule. researchgate.netnih.gov For example, MD simulations of a polysorbate 80 micelle in water have been used to understand its structural and transport properties. researchgate.net
Atomistic MD simulations have also been employed to investigate the behavior of non-ionic surfactants at monomer/polymer-water interfaces, revealing how they partition between different phases. rsc.org These studies are critical for understanding the role of surfactants in stabilizing emulsions. It can be inferred that MD simulations of this compound would reveal its critical micelle concentration (CMC), aggregation number, and the dynamics of its interaction with oil and water phases, which are fundamental to its function as an emulsifier.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR), or in the context of physical properties, Quantitative Structure-Property Relationship (QSPR), models are statistical models that relate the chemical structure of a molecule to its activity or properties. For surfactants, QSAR/QSPR models are developed to predict important functional properties like the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB). tandfonline.comresearchgate.netnih.gov
Numerous QSPR studies have been conducted on non-ionic surfactants. tandfonline.comresearchgate.netnih.gov These studies typically use a range of molecular descriptors calculated from the molecular structure, such as:
Molecular weight
Polarizability
Dipole moment
Molecular surface area
Partition coefficient (log P)
These descriptors are then correlated with experimentally determined properties using statistical methods like multiple linear regression (MLR) and principal component analysis (PCA). tandfonline.comresearchgate.net A successful QSPR model can then be used to predict the properties of new surfactants without the need for experimental measurements. For this compound, a QSPR model could be used to estimate its CMC and HLB value based on its molecular structure, providing valuable information for formulation development.
Below is a table of molecular descriptors commonly used in QSPR studies of non-ionic surfactants, which would be relevant for modeling this compound.
| Descriptor Group | Example Descriptors | Relevance to Surfactant Properties |
| Constitutional | Molecular Weight, Number of specific atoms (e.g., oxygen) | Relates to the overall size and composition of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |
| Geometrical | Molecular surface area, Molecular volume | Relates to the shape and size of the molecule, influencing packing and interfacial behavior. |
| Quantum Chemical | Dipole moment, HOMO/LUMO energies, Polarizability | Describes the electronic properties, which are crucial for intermolecular interactions and solubility. |
| Solvation | Hydration energy, Log P | Relates to the interaction of the surfactant with the solvent, a key factor in micellization. |
Reaction Kinetics and Thermodynamic Modeling
The formation of this compound involves an esterification reaction between lauric acid and polyoxyethylene (12) glycerol (B35011). Understanding the kinetics and thermodynamics of this reaction is crucial for optimizing its synthesis.
Studies on the esterification of fatty acids with polyethylene glycols (PEGs) have shown that the reaction is typically reversible and can be modeled using second-order kinetics. nih.govkisti.re.kr The reaction rate is influenced by factors such as temperature, catalyst, and the chain length of the PEG. nih.govkisti.re.kraip.org For instance, the esterification of cetirizine (B192768) with PEG 400 was found to be significantly faster than with PEG 1000, likely due to the lower viscosity of PEG 400. nih.gov This suggests that the viscosity of the reaction medium is an important parameter in the synthesis of this compound.
Thermodynamic modeling of micellization provides insights into the spontaneity and stability of micelle formation. The thermodynamics of micellization of non-ionic surfactants like polysorbates have been studied, revealing that the process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG°mic). ulster.ac.uk The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can also be determined, providing a complete thermodynamic picture of the self-assembly process. For this compound, thermodynamic studies would quantify the driving forces behind its aggregation in solution and its effectiveness as a surfactant.
The following table summarizes the key parameters in the kinetic and thermodynamic modeling of the synthesis and behavior of a PEGylated fatty acid ester.
| Parameter | Description | Relevance to this compound |
| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. | Determines the speed of the esterification reaction for its synthesis. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy would imply a more facile synthesis. |
| Gibbs Free Energy of Micellization (ΔG°mic) | The change in Gibbs free energy when surfactant monomers form micelles. | A negative value indicates spontaneous micelle formation. |
| Enthalpy of Micellization (ΔH°mic) | The heat absorbed or released during micellization. | Indicates whether the process is endothermic or exothermic. |
| Entropy of Micellization (ΔS°mic) | The change in disorder of the system during micellization. | Often positive, indicating an increase in disorder, which drives micellization. |
Emerging Research Directions and Future Perspectives
Novel Synthesis Strategies for Sustainable Production
The traditional synthesis of Polyoxyethylene (12) glyceryl laurate involves the ethoxylation of glyceryl laurate, a process that typically uses catalysts and conditions that are energetically intensive. In response to the growing demand for greener chemical processes, research is shifting towards biocatalysis, particularly the use of enzymes.
Lipase-catalyzed synthesis represents a promising and sustainable alternative to conventional chemical methods. mdpi.comnih.gov Lipases are enzymes that can catalyze esterification reactions with high specificity under mild conditions. mdpi.comnih.gov This enzymatic pathway allows for the synthesis of glyceryl esters and similar surfactants from renewable feedstocks like fatty acids (such as lauric acid) and glycerol (B35011), often in solvent-free systems. rsc.org The key advantages of enzymatic synthesis include reduced energy consumption, minimized byproduct formation, and enhanced product purity. Research in this area focuses on optimizing reaction parameters such as the type of lipase (B570770), reaction temperature, and substrate ratios to maximize yield and efficiency. mdpi.comnih.gov The use of immobilized lipases is also being explored to improve enzyme stability and reusability, further enhancing the economic and environmental viability of the process. nih.gov
Table 1: Comparison of Synthesis Strategies for Polyoxyethylene Ester Surfactants
| Feature | Traditional Chemical Ethoxylation | Lipase-Catalyzed Esterification |
|---|---|---|
| Catalyst | Typically potassium hydroxide (B78521) (KOH) or other alkaline catalysts. wikipedia.org | Enzymes (e.g., Lipases like Candida antarctica Lipase B). mdpi.com |
| Raw Materials | Glyceryl laurate, Ethylene (B1197577) Oxide. wikipedia.org | Lauric acid, Glycerol, Polyethylene (B3416737) Glycol (from renewable sources). nih.gov |
| Reaction Conditions | High temperatures (e.g., 180°C) and pressure (1-2 bar). wikipedia.org | Mild temperatures (typically 40-70°C), atmospheric pressure. mdpi.com |
| Sustainability | Energy-intensive; relies on petrochemical-derived ethylene oxide. | Lower energy consumption; utilizes renewable feedstocks; biodegradable catalysts. nih.gov |
| Selectivity | Can produce a broad distribution of ethoxymers. | High regioselectivity and chemoselectivity, leading to purer products. mdpi.com |
| Byproducts | Potential for undesirable byproducts like 1,4-dioxane (B91453). cosmeticsinfo.org | Primarily water, which can be removed to drive the reaction. rsc.org |
Advanced Applications in Smart Materials and Responsive Systems
The amphiphilic nature of this compound, with its distinct hydrophilic (polyoxyethylene chain) and lipophilic (lauryl ester) parts, makes it an ideal candidate for the development of "smart" materials. These materials can change their structure and properties in response to external stimuli, such as temperature.
Research into thermo-responsive polymeric surfactants is a key area of development. polimi.itacs.org Scientists are synthesizing block copolymers that incorporate PEG-based structures, similar to the hydrophilic portion of PEG-12 glyceryl laurate, to create systems that exhibit a lower critical solution temperature (LCST). nih.gov Below this temperature, the polymer is soluble, but above it, it undergoes a conformational change and becomes insoluble, leading to aggregation or phase separation. This behavior can be harnessed to create thermo-responsive emulsions and nanoparticle latexes. polimi.itacs.orgresearchgate.net this compound can act as a stabilizer in these systems, where a simple increase in temperature can trigger the destabilization of an emulsion or the coagulation of nanoparticles, allowing for the recovery of a bulk material without the need for additional salts or chemicals. polimi.itacs.org
Interdisciplinary Research with Biotechnology and Nanotechnology
The intersection of nanotechnology and biotechnology has opened new frontiers for PEGylated compounds like this compound, particularly in advanced drug delivery systems. nih.govresearchgate.net Its structure is exceptionally well-suited for creating sophisticated nanocarriers such as lipid nanoparticles (LNs), nanoemulsions, and polymeric micelles. nih.govnih.govnih.gov
The polyoxyethylene (PEG) component is crucial for conferring a "stealth effect" to nanoparticles. biochempeg.comacs.org When nanoparticles are introduced into the bloodstream, they are often quickly recognized by the immune system and cleared from circulation. The hydrophilic, flexible PEG chains form a protective layer on the nanoparticle surface that shields it from recognition by immune proteins, a process known as PEGylation. acs.orgnih.gov This shielding effect reduces clearance by the reticuloendothelial system (RES), significantly prolongs the nanoparticle's circulation half-life, and increases the probability of it reaching its target site, such as a tumor. nih.gov
Table 2: Functional Roles in Nanotechnology and Biotechnology
| Moiety | Component | Role in Nanocarrier Systems | Research Finding |
|---|---|---|---|
| Hydrophilic | Polyoxyethylene (12) | Forms a "stealth" shield on the nanoparticle surface. | Increases systemic circulation time by reducing immune system clearance (PEGylation effect). nih.govnih.gov |
| Provides colloidal stability in aqueous environments. | Prevents aggregation of nanoparticles through steric hindrance. mdpi.com | ||
| Lipophilic | Glyceryl Laurate | Acts as a lipid matrix component for drug encapsulation. | Facilitates the solubilization and loading of poorly water-soluble drugs. nih.gov |
| Serves as an anchor for the PEG chains to the nanoparticle core. | Integral for the structural integrity of lipid nanoparticles (LNs) and nanoemulsions. mdpi.com |
Sustainable Chemistry and Environmental Impact Studies (Mechanistic Focus)
Understanding the environmental fate of surfactants is critical for sustainable chemistry. Research on this compound and related alcohol ethoxylates focuses on their biodegradation mechanisms. Under aerobic conditions, found in most wastewater treatment plants and surface waters, these compounds are considered readily biodegradable. mst.edu
The biodegradation process is a multi-step, enzyme-catalyzed mechanism initiated by microorganisms. beamreach.org
Ester Hydrolysis: The first step for a glyceryl ester like this compound is the hydrolysis of the ester bond, catalyzed by lipase or esterase enzymes, which cleaves the molecule into lauric acid and polyoxyethylene glyceryl ether.
Oxidation of the Alkyl Chain: The liberated lauric acid, a common fatty acid, is readily degraded by microorganisms through the β-oxidation pathway, where the alkyl chain is shortened by two-carbon units at a time to form acetyl-CoA, which enters the citric acid cycle. nm.gov
Degradation of the PEG Chain: The polyoxyethylene chain is degraded by the enzymatic cleavage of the ether linkages. This can occur via an oxidative mechanism, where terminal alcohol groups are oxidized to carboxylic acids, followed by the shortening of the chain. mst.edubeamreach.org Central fission of the ether chain is also a known pathway. beamreach.org
The ecotoxicity of ethoxylated surfactants is mechanistically linked to their structure. nih.gov Toxicity to aquatic organisms generally increases with the length of the hydrophobic alkyl chain and decreases with the length of the hydrophilic polyoxyethylene chain. nih.gov A longer PEG chain increases water solubility and reduces the surfactant's ability to disrupt cell membranes, which is a primary mechanism of toxicity. Therefore, the presence of the relatively long 12-unit ethylene oxide chain in this compound contributes to its lower toxicity compared to less ethoxylated counterparts. nih.gov
Q & A
Basic Research Questions
Q. What standardized methods are recommended for determining hydroxyl and saponification values of Polyoxyethylene (12) glyceryl laurate?
- Methodological Answer : Follow pharmacopeial protocols outlined in USP/NF monographs, which specify titration-based methods for hydroxyl value (using acetic anhydride reaction) and saponification value (via potassium hydroxide hydrolysis). These tests ensure compliance with purity criteria (e.g., molecular weight range: 300–1500 Da) and detect free polyethylene glycols or unreacted fatty acids .
Q. How is the fatty acid composition of this compound analyzed to meet regulatory standards?
- Methodological Answer : Use gas chromatography with flame ionization detection (GC-FID) after transesterification to methyl esters. This method quantifies lauric acid dominance (≥90%) and verifies the absence of non-specified fatty acids, as mandated by pharmacopeial guidelines for ester purity .
Q. What synthesis routes are validated for producing this compound with controlled ester distributions?
- Methodological Answer : Employ (1) partial alcoholysis of hydrogenated lauric acid triglycerides with polyethylene glycol (PEG-12) or (2) direct esterification of glycerol/PEG-12 mixtures with lauric acid. Monitor reaction kinetics via FTIR to track ester bond formation and ensure a monoester-to-diester ratio within 3:1–5:1 .
Advanced Research Questions
Q. How can batch-to-batch variability in ester composition be minimized during industrial-scale synthesis?
- Methodological Answer : Implement real-time process analytical technology (PAT), such as inline Raman spectroscopy, to monitor esterification progress. Couple this with fractional distillation to isolate undesired di-/triesters. Statistical process control (SPC) charts for hydroxyl value (target: 100–150 mg KOH/g) reduce variability .
Q. What experimental designs optimize the surfactant properties of this compound in lipid-based drug delivery systems?
- Methodological Answer : Use a Box-Behnken design to evaluate critical factors: (1) PEG chain length (n=12), (2) lipid-to-surfactant ratio, and (3) temperature. Measure outcomes like emulsification efficiency (via droplet size analysis) and drug loading capacity. For example, in self-microemulsifying drug delivery systems (SMEDDS), target droplet sizes <150 nm for enhanced bioavailability .
Q. How can conflicting data on critical micelle concentration (CMC) be resolved across studies?
- Methodological Answer : Standardize measurement conditions (e.g., 25°C, 0.1 M NaCl) using conductometry or surface tension assays. Account for impurities (e.g., free PEGs) via preparatory HPLC purification. Replicate experiments with >3 independent batches to identify outlier results .
Q. What strategies assess the impact of ethylene oxide chain length on emulsifying performance?
- Methodological Answer : Synthesize analogs with PEG chain lengths varying from n=8 to n=20. Characterize using small-angle X-ray scattering (SAXS) to correlate chain length with micelle morphology. Test emulsification stability under accelerated conditions (40°C/75% RH for 30 days) to identify optimal chain configurations .
Q. How do residual alkaline impurities affect the stability of formulations containing this compound?
- Methodological Answer : Quantify alkaline residues (e.g., NaOH catalysts) via potentiometric titration. Conduct forced degradation studies (pH 3–9, 40°C) to assess ester hydrolysis rates. Mitigate instability by post-synthesis neutralization with citric acid and validate using HPLC-UV for degradation products .
Methodological Frameworks
- Experimental Design : Apply the PICOT framework (Population: drug formulation; Intervention: surfactant concentration; Comparison: alternative emulsifiers; Outcome: bioavailability; Time: 6-month stability) to structure hypothesis-driven studies .
- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, such as optimizing PEG-12 laurate for pediatric formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
